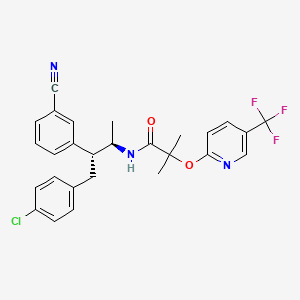

Taranabant ((1R,2R)stereoisomer)

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYKJCMUNUWAGO-HXOBKFHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Taranabant Stereoisomers: A Technical Guide to CB1 Receptor Inverse Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant (formerly MK-0364) is a potent and selective inverse agonist of the cannabinoid 1 (CB1) receptor that was investigated for the treatment of obesity. As a chiral molecule, taranabant exists as multiple stereoisomers. Understanding the distinct pharmacological properties of each stereoisomer is crucial for a comprehensive understanding of its mechanism of action and for guiding future drug design. This technical guide provides an in-depth overview of the CB1 receptor inverse agonist activity of taranabant's stereoisomers, focusing on quantitative data, detailed experimental protocols, and key signaling pathways.

Quantitative Data Summary

| Compound | Stereochemistry | Binding Affinity (Ki) [nM] | Functional Potency (IC50/EC50) [nM] | Assay Type |

| Taranabant (racemic) | Mixture of stereoisomers | 0.13[1][2] | 2.4 (EC50)[1] | cAMP Production |

| Taranabant | Not Specified | 0.3 ± 0.1 (IC50)[1] | - | Radioligand Binding |

Note: The available literature primarily focuses on the (1S,2S)- and (1R,2R)-enantiomers as the most relevant stereoisomers. However, specific, publicly available quantitative data directly comparing their inverse agonist activity is limited. The Ki value of 0.13 nM is for taranabant, but the specific stereoisomer is not mentioned.[1][2] The EC50 value of 2.4 nM was determined in a functional cAMP assay.[1]

Key Signaling Pathways and Experimental Workflows

The interaction of taranabant stereoisomers with the CB1 receptor modulates downstream signaling cascades. As inverse agonists, they are thought to stabilize an inactive conformation of the receptor, thereby reducing its basal activity. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for characterizing inverse agonist activity.

Figure 1: CB1 Receptor Inverse Agonist Signaling Pathway.

Figure 2: Experimental Workflow for CB1 Inverse Agonist Characterization.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the inverse agonist activity of taranabant stereoisomers. Below are representative methodologies for key in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for the CB1 receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of taranabant stereoisomers for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]CP55,940 or [³H]SR141716A.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Test compounds: Taranabant stereoisomers dissolved in DMSO.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Thaw the CB1 receptor membrane preparation on ice.

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the taranabant stereoisomer.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity bound to the filters using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an inverse agonist to decrease the basal level of G-protein activation by the CB1 receptor.

Objective: To determine the potency (IC50) of taranabant stereoisomers in inhibiting basal G-protein activation.

Materials:

-

CB1 receptor membrane preparation.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Test compounds: Taranabant stereoisomers.

Procedure:

-

Pre-incubate the membrane preparation with GDP (typically 10-30 µM) on ice.

-

In a 96-well plate, add assay buffer, varying concentrations of the taranabant stereoisomer, and the membrane/GDP mixture.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Basal activity is measured in the absence of any test compound.

-

Data are expressed as a percentage of the basal [³⁵S]GTPγS binding, and IC50 values are determined by non-linear regression.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor inverse agonism on the downstream signaling molecule, cyclic AMP (cAMP). CB1 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and thus decrease cAMP production. An inverse agonist will increase cAMP levels by reducing the constitutive inhibitory activity of the receptor.

Objective: To determine the potency (EC50) of taranabant stereoisomers in increasing cAMP levels.

Materials:

-

Whole cells expressing the human CB1 receptor (e.g., CHO-K1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Test compounds: Taranabant stereoisomers.

Procedure:

-

Plate the CB1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with IBMX for a short period to prevent cAMP degradation.

-

Add varying concentrations of the taranabant stereoisomer to the cells.

-

Stimulate the cells with a sub-maximal concentration of forskolin to induce a measurable level of cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data are analyzed by plotting the increase in cAMP levels against the concentration of the stereoisomer to determine the EC50 value.

Conclusion

The stereochemistry of taranabant plays a critical role in its interaction with the CB1 receptor. While comprehensive, directly comparative public data on the inverse agonist activity of all taranabant stereoisomers is limited, the available information indicates that taranabant is a highly potent CB1 receptor inverse agonist. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies to elucidate the specific contributions of each stereoisomer to the overall pharmacological profile of taranabant. Such studies are essential for a complete understanding of its structure-activity relationship and for the rational design of future CB1 receptor modulators with improved therapeutic indices.

References

The Pharmacology of Taranabant's (1R,2R)-Stereoisomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taranabant, specifically its (1R,2R)-stereoisomer, is a potent and highly selective inverse agonist of the cannabinoid type 1 (CB1) receptor.[1][2] Developed by Merck & Co., it was investigated primarily for the treatment of obesity.[3][4] The rationale stemmed from the well-established role of the endocannabinoid system in regulating energy balance, with CB1 receptor activation known to stimulate appetite.[3] Taranabant's mechanism of action involves not only blocking the effects of endogenous cannabinoids but also reducing the basal, constitutive activity of the CB1 receptor. This technical guide provides an in-depth overview of the pharmacology of the (1R,2R)-stereoisomer of Taranabant, focusing on its receptor binding, functional activity, pharmacokinetics, and the experimental methodologies used for its characterization. Although development was discontinued due to central nervous system side effects, the extensive research conducted on Taranabant provides valuable insights into the therapeutic potential and challenges of targeting the CB1 receptor.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the (1R,2R)-stereoisomer of Taranabant.

Table 1: Receptor Binding Affinity

| Species | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Reference |

| Human | CB1 | Radioligand Binding | [³H]CP55,940 | 0.13 | [6][7] |

| Rat | CB1 | Radioligand Binding | [³H]CP55,940 | 0.27 | [7] |

| Human | CB2 | Radioligand Binding | [³H]CP55,940 | 170 | [6][7] |

| Rat | CB2 | Radioligand Binding | [³H]CP55,940 | 310 | [7] |

Table 2: In Vitro Functional Activity (Inverse Agonism)

| Assay Type | Cell Line | Parameter Measured | EC₅₀ (nM) | Reference |

| cAMP Production | CHO-hCB1 | Inhibition of Forskolin-stimulated cAMP | 2.4 | [7] |

| [³⁵S]GTPγS Binding | hCB₁R-CHO-K1 membranes | Inhibition of CP55,940-induced binding | 0.89 | |

| β-arrestin Recruitment | PathHunter eXpress CNR1 CHO-K1 | Inhibition of CP55,940-induced recruitment | 0.76 |

Table 3: Human Pharmacokinetic Parameters (Single and Multiple Doses)

| Parameter | Single Dose (0.5-600 mg) | Multiple Dose (5-25 mg/day for 14 days) | Reference |

| Tₘₐₓ (hours) | 1.0 - 2.5 | 1.0 - 2.0 | [7] |

| t₁/₂ (hours) | 38 - 69 | ~74 - 104 | [7] |

| Cₘₐₓ | Dose-proportional up to 200 mg | Moderate accumulation (1.18- to 1.40-fold) | [7] |

| AUC | Dose-proportional up to 200 mg | Moderate accumulation (1.5- to 1.8-fold) | [7] |

| Apparent Clearance (CL/F) | - | 25.4 L/h | [8][9] |

| Apparent Volume of Distribution (Vd/F) | - | 2,578 L | [8][9] |

Signaling Pathways and Mechanism of Action

As a CB1 receptor inverse agonist, Taranabant modulates downstream signaling pathways by stabilizing the receptor in an inactive conformation. This not only prevents agonist-induced signaling but also reduces the receptor's basal activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key in vitro and in vivo assays used to characterize Taranabant.

CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of Taranabant for the CB1 receptor.

-

Membrane Preparation:

-

Homogenize tissues (e.g., rat brain) or cells expressing the human CB1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, a known concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940), and varying concentrations of unlabeled Taranabant.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at 37°C for 60-90 minutes.

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 ligand.

-

Specific binding is calculated by subtracting non-specific from total binding.

-

The IC₅₀ value (concentration of Taranabant that inhibits 50% of specific radioligand binding) is determined by non-linear regression.

-

The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This assay measures the ability of Taranabant to inhibit both basal and agonist-stimulated G-protein activation, confirming its inverse agonist properties.

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA, pH 7.4.

-

Reaction Mixture:

-

In a 96-well plate, combine the membrane preparation (expressing CB1 receptors), GDP (to facilitate the exchange of [³⁵S]GTPγS), and varying concentrations of Taranabant.

-

To determine the effect on agonist-stimulated activity, a CB1 agonist (e.g., CP55,940) is also included.

-

-

Initiation and Incubation:

-

Add [³⁵S]GTPγS to initiate the reaction.

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Measurement:

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

-

-

Data Analysis:

-

Basal activity is measured in the absence of any ligands.

-

Inverse agonism is demonstrated by a concentration-dependent decrease in basal [³⁵S]GTPγS binding.

-

Antagonist activity is shown by a rightward shift in the agonist concentration-response curve.

-

The EC₅₀ or IC₅₀ values are determined by non-linear regression.

-

In Vivo Model: Diet-Induced Obesity (DIO) in Mice

This model assesses the efficacy of Taranabant in a more physiologically relevant setting.

-

Induction of Obesity:

-

House male C57BL/6J mice and feed them a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group is maintained on a standard chow diet.

-

-

Drug Administration:

-

Administer Taranabant (e.g., 0.1-3 mg/kg) or vehicle control orally or via intraperitoneal injection daily for a specified period (e.g., 2-4 weeks).

-

-

Efficacy Measurements:

-

Monitor body weight and food intake daily or several times a week.

-

At the end of the study, measure parameters such as body composition (e.g., using DEXA or qNMR), plasma levels of glucose, insulin, and lipids.

-

Collect and weigh adipose tissue depots.

-

-

Data Analysis:

-

Compare the changes in body weight, food intake, and metabolic parameters between the Taranabant-treated and vehicle-treated groups using appropriate statistical tests.

-

Experimental and Logical Workflows

The characterization of a novel CB1 receptor inverse agonist like Taranabant follows a logical progression from in vitro to in vivo studies.

Conclusion

The (1R,2R)-stereoisomer of Taranabant is a well-characterized, potent, and selective CB1 receptor inverse agonist. Its pharmacological profile, elucidated through a range of in vitro and in vivo studies, demonstrates clear effects on the endocannabinoid system, leading to reduced food intake and body weight in preclinical models and in humans. While its development was halted due to an unfavorable side-effect profile, the extensive data gathered on Taranabant continues to be a valuable resource for researchers in the fields of obesity, metabolism, and GPCR pharmacology. The detailed understanding of its mechanism of action and the experimental approaches used for its characterization provide a solid framework for the development of future therapeutics targeting the CB1 receptor, potentially with improved safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]

- 4. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. Development of a population pharmacokinetic model for taranabant, a cannibinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (1R,2R)-Taranabant: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Cannabinoid-1 Receptor Inverse Agonist

(1R,2R)-Taranabant (MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that was developed by Merck for the treatment of obesity. As a CB1 inverse agonist, taranabant not only blocks the receptor from being activated by endogenous cannabinoids like anandamide but also reduces the receptor's basal level of activity. This mechanism of action was shown to decrease food intake and increase energy expenditure.[1] Despite promising initial results, the clinical development of taranabant was discontinued due to central nervous system side effects, including anxiety and depression.[2] This technical guide provides a detailed overview of the structure-activity relationship (SAR) of taranabant, including quantitative data on its binding affinity, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows.

Data Presentation: Quantitative Analysis of Taranabant and its Analogs

The discovery of taranabant originated from a high-throughput screening (HTS) campaign that identified a novel acyclic amide as a potent and selective CB1 receptor inhibitor. Subsequent medicinal chemistry efforts focused on optimizing this lead compound to improve its potency, selectivity, and metabolic stability, while reducing the potential for the formation of reactive metabolites.

While a comprehensive quantitative SAR table for a wide range of taranabant analogs is not publicly available, key data points for taranabant and a representative analog where the ether oxygen is replaced by a nitrogen atom are presented below.

| Compound | Structure | CB1 Receptor Binding Affinity (Ki, nM) | CB2 Receptor Binding Affinity (Ki, nM) | Selectivity (CB2 Ki / CB1 Ki) |

| Taranabant (MK-0364) | N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide | 0.13 | 170 | ~1308 |

| Nitrogen-linked Analog | N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]amino}propanamide | Generally reduced affinity compared to Taranabant | - | - |

Note: Specific Ki values for the nitrogen-linked analogs were not provided in the cited literature, only a qualitative description of reduced affinity.

Experimental Protocols

The characterization of taranabant and its analogs involved a series of key in vitro assays to determine their binding affinity and functional activity at the CB1 receptor.

Radioligand Binding Assay for CB1 Receptor Affinity

This assay determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]SR141716A (Rimonabant), a well-characterized CB1 receptor inverse agonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Test Compounds: Taranabant or its analogs dissolved in DMSO.

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

Protocol:

-

Incubation: In a 96-well plate, combine the cell membranes (10-20 µg of protein), [3H]SR141716A (at a concentration near its Kd, typically 1-2 nM), and varying concentrations of the test compound. The total assay volume is typically 200 µL.

-

Non-specific Binding: To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled CB1 receptor antagonist (e.g., 10 µM SR141716A).

-

Incubation Conditions: The plates are incubated at 30°C for 60-90 minutes to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed several times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Functional Assay for Inverse Agonism

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of the Gi/o-coupled CB1 receptor. Inverse agonists will increase cAMP levels by inhibiting the constitutive activity of the receptor.

Materials:

-

Cell Line: A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production.

-

Test Compounds: Taranabant or its analogs dissolved in DMSO.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

-

Cell Plating: Seed the CB1-expressing cells into 96-well or 384-well plates and allow them to attach overnight.

-

Pre-incubation: The next day, replace the culture medium with assay medium and pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

-

Stimulation: Add forskolin to the wells at a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM).

-

Incubation: Incubate the plates for an additional 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: The data are plotted as cAMP concentration versus the log of the test compound concentration. For inverse agonists, an increase in cAMP levels will be observed. The EC50 value, representing the concentration of the compound that produces 50% of its maximal effect, is determined by non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

To better understand the biological context and the discovery process of taranabant, the following diagrams were created using the Graphviz DOT language.

Caption: Taranabant's inverse agonism at the CB1 receptor leads to increased cAMP levels.

Caption: Iterative workflow for the discovery and optimization of Taranabant.

References

In Vitro Binding Affinity of Taranabant Stereoisomers to the Cannabinoid 1 Receptor (CB1R): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Taranabant's stereoisomers for the cannabinoid 1 receptor (CB1R). Taranabant, a potent and selective CB1R inverse agonist, was developed as a potential therapeutic agent for obesity.[1][2] As an inverse agonist, Taranabant not only blocks the receptor but also reduces its basal level of signaling activity. The clinical development of Taranabant was discontinued due to adverse psychiatric effects, a common challenge for centrally acting CB1R antagonists.[1] This document focuses on the core pharmacological interaction of Taranabant with CB1R, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Binding Affinity

Taranabant possesses two chiral centers, resulting in four possible stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). The clinically investigated and most pharmacologically active stereoisomer is N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridine-2-yl]oxy}propanamide.[1] While extensive data exists for this (1S,2S)-isomer, comparative quantitative binding data for the other stereoisomers are not widely available in peer-reviewed literature.

The following table summarizes the reported in vitro binding affinities (Ki) of (1S,2S)-Taranabant for human and rat CB1 receptors. The Ki value represents the concentration of the ligand that will bind to half the available receptors at equilibrium and is inversely proportional to the binding affinity.

| Compound | Receptor | Ki (nM) | Notes |

| (1S,2S)-Taranabant | Human CB1R | 0.13 | High affinity |

| (1S,2S)-Taranabant | Rat CB1R | 0.27 | High affinity |

Note: The variability in reported Ki values in the literature can be attributed to differences in experimental conditions, such as radioligand used, receptor source (e.g., native tissue vs. cell lines), and assay buffer composition.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of a compound's binding affinity for a receptor is commonly achieved through a radioligand competition binding assay. This method measures the ability of an unlabeled test compound (e.g., Taranabant) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective:

To determine the equilibrium dissociation constant (Ki) of Taranabant stereoisomers for the CB1 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat CB1 receptor.

-

Radioligand: [³H]CP55,940, a potent synthetic cannabinoid agonist.

-

Test Compound: Taranabant stereoisomers of known concentrations.

-

Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA (ice-cold).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known CB1R ligand (e.g., unlabeled CP55,940 or Rimonabant).

-

Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine), and a liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing CB1R to confluence.

-

Harvest the cells and homogenize in a hypotonic buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the incubation buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Procedure:

-

In a 96-well plate, combine the following in a final volume of 200-250 µL:

-

Cell membranes (typically 5-20 µg of protein per well).

-

A fixed concentration of [³H]CP55,940 (typically near its Kd value).

-

Varying concentrations of the unlabeled Taranabant stereoisomer.

-

For total binding wells, add incubation buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of an unlabeled CB1R ligand.

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

Place the filters into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the Taranabant stereoisomer. This will generate a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Mandatory Visualizations

CB1R Signaling Pathway

The CB1 receptor primarily signals through the Gi/o family of G-proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. As an inverse agonist, Taranabant binds to the inactive conformation of CB1R, preventing this signaling cascade and reducing the receptor's constitutive activity.

Caption: CB1R signaling pathway and inhibition by an inverse agonist.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in the radioligand competition binding assay described above.

Caption: Workflow for a CB1R radioligand competition binding assay.

Logical Relationship of Taranabant Stereoisomers

Taranabant has two stereocenters, leading to four possible stereoisomers. The (1S,2S) configuration is the eutomer (the more potent stereoisomer), while the other three are considered distomers (less potent stereoisomers).

Caption: Stereoisomeric relationships of Taranabant.

References

Taranabant's Enantiomer Selectivity for Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Taranabant and Cannabinoid Receptors

Taranabant, with the chemical name N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide, was developed by Merck & Co. as a selective CB1 receptor inverse agonist.[1][2] The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, their endogenous ligands (e.g., anandamide and 2-arachidonoylglycerol), and metabolic enzymes, is a key regulator of appetite, energy balance, and mood. CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the periphery, particularly on immune cells.[3] The therapeutic strategy behind taranabant was to antagonize the orexigenic (appetite-stimulating) effects mediated by the CB1 receptor.

The development of taranabant involved an enantioselective synthesis, highlighting the stereospecific nature of its interaction with the CB1 receptor. While clinical development was discontinued due to psychiatric adverse effects, the study of taranabant provides valuable insights into the structure-activity relationships of cannabinoid receptor ligands.

Quantitative Data on Taranabant's Cannabinoid Receptor Affinity

The selectivity of a ligand for its target receptor over other receptors is a critical determinant of its therapeutic window and side-effect profile. In the case of taranabant, high selectivity for CB1 over CB2 was a key design objective. The following table summarizes the binding affinity of the active (1S,2S)-enantiomer of taranabant for human CB1 and CB2 receptors.

| Compound | Receptor | Binding Affinity (Ki) [nM] | Selectivity (CB2/CB1) |

| (1S,2S)-Taranabant | Human CB1 | 0.13 | >1300-fold |

| (1S,2S)-Taranabant | Human CB2 | 170 |

Note: Data for the (1R,2R)-enantiomer of taranabant is not available in the reviewed scientific literature.

The data clearly indicates that the (1S,2S)-enantiomer of taranabant is a highly potent and selective ligand for the CB1 receptor, with over 1300-fold greater affinity for CB1 compared to CB2. This selectivity is crucial for minimizing off-target effects that could arise from interacting with CB2 receptors.

Experimental Protocols

The characterization of cannabinoid receptor ligands like taranabant involves a suite of in vitro assays to determine their binding affinity and functional activity. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of taranabant enantiomers for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 or another suitable high-affinity cannabinoid receptor ligand.

-

Test compounds: (1S,2S)-Taranabant and (1R,2R)-Taranabant.

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., WIN 55,212-2).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound or vehicle or non-specific binding control.

-

Radioligand at a concentration close to its Kd.

-

Cell membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor upon ligand binding. Inverse agonists, like taranabant, will decrease the basal level of GTPγS binding.

Objective: To determine the functional activity (inverse agonism) of taranabant enantiomers at CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compounds.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate the cell membranes with GDP (typically 10-30 µM) on ice.

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the membrane preparation, test compound, and [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Data is expressed as the percentage decrease from basal [³⁵S]GTPγS binding.

-

Determine the IC50 value (for inverse agonists) or EC50 value (for agonists) from the concentration-response curves.

cAMP Functional Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-protein activation by cannabinoid receptors. Inverse agonists will increase cAMP levels in cells with high basal receptor activity.

Objective: To measure the effect of taranabant enantiomers on cAMP production.

Materials:

-

Whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell culture medium.

-

96-well cell culture plates.

Procedure:

-

Seed the cells in 96-well plates and grow to near confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer.

-

Pre-incubate the cells with the test compounds for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate concentration-response curves to determine the IC50 (for antagonists/inverse agonists) or EC50 (for agonists) values.

Visualization of Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical Gi/o-protein coupled signaling pathway for cannabinoid receptors.

Caption: Canonical Gi/o signaling pathway for cannabinoid receptors.

Experimental Workflow for Ligand Characterization

The following diagram outlines a typical workflow for characterizing the enantiomer selectivity of a cannabinoid receptor ligand.

Caption: Workflow for cannabinoid receptor ligand characterization.

Conclusion

The available data for the (1S,2S)-enantiomer of taranabant demonstrates its high potency and remarkable selectivity for the CB1 receptor over the CB2 receptor. This selectivity is a testament to the specific stereochemical requirements of the CB1 receptor's binding pocket. While a complete understanding of taranabant's enantiomer selectivity is hampered by the lack of publicly available data on the (1R,2R)-enantiomer, the information presented in this guide provides a solid foundation for researchers in the field of cannabinoid pharmacology. The detailed experimental protocols and workflow diagrams serve as a practical resource for the characterization of novel cannabinoid receptor ligands, emphasizing the critical importance of evaluating stereoisomers in drug discovery and development.

References

Taranabant's Impact on Energy Metabolism: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Taranabant, a selective cannabinoid-1 receptor (CB1R) inverse agonist, demonstrated a significant impact on energy balance in clinical trials, primarily through a dual mechanism of reducing caloric intake and increasing energy expenditure. This technical guide synthesizes the available data on taranabant's effects on energy expenditure and fat oxidation, providing a detailed overview of the experimental protocols employed and the underlying signaling pathways. While the development of taranabant was discontinued due to an unfavorable risk/benefit profile, the study of its metabolic effects provides valuable insights into the role of the endocannabinoid system in energy homeostasis and offers a foundation for future research in the development of safer, peripherally acting CB1R antagonists for metabolic diseases.

Quantitative Effects on Energy Expenditure and Fat Oxidation

Clinical studies investigating the mechanisms of taranabant-induced weight loss have consistently pointed towards an increase in energy expenditure and a shift towards fat as a primary fuel source.[1][2] The primary evidence for these effects comes from studies employing indirect calorimetry to assess changes in resting energy expenditure (REE) and respiratory quotient (RQ).

Table 1: Effect of Taranabant on Resting Energy Expenditure (REE)

| Study | Dosage | Duration of Treatment | Study Population | Change in REE (kcal/day) vs. Placebo | Statistical Significance |

| Addy et al. (2008)[1] | 4 mg (single dose) | 1 day | Overweight/Obese Men | ~ +130 | p < 0.05 |

| Addy et al. (2008)[1] | 12 mg (single dose) | 1 day | Overweight/Obese Men | ~ +150 | p < 0.01 |

Note: Data extracted and compiled from the key mechanism-of-action study.

Table 2: Effect of Taranabant on Respiratory Quotient (RQ) and Fat Oxidation

| Study | Dosage | Duration of Treatment | Study Population | Change in Respiratory Quotient (RQ) vs. Placebo | Implied Change in Substrate Oxidation | Statistical Significance |

| Addy et al. (2008)[1] | 4 mg (single dose) | 1 day | Overweight/Obese Men | Decrease of ~0.03 | Increased Fat Oxidation | p < 0.05 |

| Addy et al. (2008)[1] | 12 mg (single dose) | 1 day | Overweight/Obese Men | Decrease of ~0.04 | Increased Fat Oxidation | p < 0.01 |

Note: A lower RQ indicates a greater proportion of fat being oxidized for energy relative to carbohydrates.[3][4]

Experimental Protocols

The primary methodology for assessing taranabant's effect on energy expenditure and substrate utilization was indirect calorimetry. The following provides a detailed description of the protocol as reported in the key clinical trial by Addy et al. (2008).

Indirect Calorimetry for Resting Energy Expenditure and Respiratory Quotient

-

Objective: To measure the effect of a single oral dose of taranabant on resting energy expenditure (REE) and respiratory quotient (RQ).

-

Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.

-

Participants: Healthy, overweight to moderately obese men. Participants were confined to a clinical research unit to control for diet and activity levels.

-

Procedure:

-

Acclimatization: Participants were acclimated to the indirect calorimetry equipment (a ventilated hood system) before the measurement period.

-

Baseline Measurement: After an overnight fast, a baseline REE and RQ measurement was taken for a period of 30-60 minutes.

-

Dosing: Participants received a single oral dose of taranabant (4 mg or 12 mg) or a matching placebo.

-

Post-Dose Measurements: REE and RQ were measured continuously or at frequent intervals for several hours post-dose. The measurements were typically taken in a quiet, thermoneutral environment with the participant in a supine position.

-

Data Analysis: Oxygen consumption (VO2) and carbon dioxide production (VCO2) were used to calculate REE using the Weir equation. The respiratory quotient was calculated as the ratio of VCO2 to VO2. The change from baseline in REE and RQ was compared between the taranabant and placebo groups.

-

Signaling Pathways and Mechanism of Action

Taranabant functions as an inverse agonist at the CB1 receptor. This means that it not only blocks the receptor from being activated by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) but also reduces the receptor's basal, constitutive activity.[5][6] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o.

Central CB1R Inverse Agonism and Energy Expenditure

The primary mechanism by which taranabant is thought to increase energy expenditure is through its action on CB1 receptors in the central nervous system (CNS), particularly in the hypothalamus.

-

Disinhibition of Adenylyl Cyclase: In its basal state, the CB1 receptor tonically inhibits the enzyme adenylyl cyclase. As an inverse agonist, taranabant binds to the CB1 receptor and shifts its conformational equilibrium, leading to a relief of this inhibition.

-

Increased cAMP and PKA Activation: The disinhibition of adenylyl cyclase results in increased conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Sympathetic Nervous System Activation: Activated PKA can then phosphorylate and activate downstream targets, leading to an increase in sympathetic nervous system (SNS) outflow.

-

Peripheral Effects: The increased sympathetic tone stimulates peripheral tissues, such as adipose tissue and muscle, to increase metabolic rate and thermogenesis. This is mediated by the release of norepinephrine, which acts on adrenergic receptors in these tissues.

References

- 1. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Respiratory quotient - Wikipedia [en.wikipedia.org]

- 4. Respiratory quotient: Effects of fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Taranabant ((1R,2R)-stereoisomer): A Technical Overview of a Cannabinoid Receptor 1 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taranabant, specifically its (1R,2R)-stereoisomer, is a potent and selective inverse agonist of the cannabinoid receptor 1 (CB1). Developed for the treatment of obesity, it demonstrated significant efficacy in reducing body weight through a dual mechanism of decreasing appetite and increasing energy expenditure. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and key experimental data related to Taranabant. It includes a summary of preclinical and clinical findings, details on its pharmacokinetic profile, and a description of the signaling pathways it modulates. While the clinical development of Taranabant was discontinued due to an unfavorable risk/benefit profile, the extensive research conducted provides valuable insights into the therapeutic potential and challenges of targeting the endocannabinoid system.

Core Molecular and Physicochemical Properties

Taranabant is a synthetic, orally active small molecule. The (1R,2R)-stereoisomer is the biologically active enantiomer.

| Property | Value |

| Molecular Formula | C₂₇H₂₅ClF₃N₃O₂ |

| Molecular Weight | 515.95 g/mol |

| CAS Number | 701977-08-4 |

| Appearance | White to off-white solid |

Mechanism of Action: Inverse Agonism at the CB1 Receptor

Taranabant functions as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which is a G-protein coupled receptor (GPCR), agonists typically lead to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP). As an inverse agonist, Taranabant increases the basal level of cAMP production, effectively stabilizing the inactive conformation of the CB1 receptor.

The CB1 receptors are predominantly expressed in the central nervous system (CNS) but are also found in peripheral tissues, including adipose tissue, liver, and skeletal muscle. Their activation by endogenous cannabinoids (endocannabinoids) is known to stimulate appetite and promote energy storage. By blocking and inversely activating these receptors, Taranabant effectively reduces food intake and promotes weight loss.

Preclinical and Clinical Efficacy

Preclinical Studies in Diet-Induced Obese (DIO) Models

Taranabant was evaluated in rodent models of diet-induced obesity. These studies were crucial in establishing the compound's in vivo efficacy and mechanism of action.

Experimental Protocol Outline (General):

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Diet: A high-fat diet (e.g., 45-60% kcal from fat) is provided ad libitum for several weeks to induce obesity. A control group is maintained on a standard chow diet.

-

Drug Administration: Taranabant is administered orally, typically once daily, at various doses. A vehicle control group receives the formulation without the active compound.

-

Measurements:

-

Body Weight: Measured daily or several times per week.

-

Food Intake: Quantified daily by measuring the amount of food consumed.

-

Energy Expenditure: Assessed using indirect calorimetry, which measures oxygen consumption and carbon dioxide production.

-

Body Composition: Determined at the end of the study using techniques like dual-energy X-ray absorptiometry (DEXA) or by chemical analysis of the carcass.

-

Summary of Preclinical Findings:

| Parameter | Observation |

| Body Weight | Dose-dependent reduction in body weight compared to vehicle-treated DIO animals. |

| Food Intake | Significant decrease in daily food consumption. |

| Energy Expenditure | Increase in energy expenditure, independent of the reduction in body weight. |

| Body Composition | Preferential reduction in fat mass over lean mass. |

Clinical Trials

Taranabant underwent extensive clinical evaluation in Phase I, II, and III trials. These studies assessed its safety, tolerability, pharmacokinetics, and efficacy in overweight and obese individuals, some with associated comorbidities like type 2 diabetes.

Summary of a Key Phase III Clinical Trial (e.g., NCT00109148):

-

Design: A multicenter, randomized, double-blind, placebo-controlled study.[1]

-

Participants: Overweight and obese patients (BMI 27-43 kg/m ²).

-

Intervention: Taranabant administered orally once daily at various doses (e.g., 0.5 mg, 2 mg, 4 mg, 6 mg) or placebo, in conjunction with diet and exercise counseling.[1]

-

Duration: Typically 52 to 104 weeks.

-

Primary Endpoints:

-

Percent change in body weight from baseline.

-

Proportion of patients achieving ≥5% and ≥10% weight loss.

-

-

Secondary Endpoints:

-

Change in waist circumference.

-

Changes in lipid profiles (triglycerides, HDL-C, LDL-C).

-

Changes in glycemic parameters (fasting glucose, HbA1c).

-

Key Efficacy Results from Clinical Trials:

| Dose | Mean Weight Loss vs. Placebo (at 52 weeks) |

| 0.5 mg | Statistically significant |

| 1 mg | Statistically significant |

| 2 mg | Statistically significant |

| 4 mg | Statistically significant |

Note: Specific weight loss percentages varied across studies.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in humans revealed that Taranabant is rapidly absorbed, with peak plasma concentrations reached within 1 to 2.5 hours. It exhibits a long terminal half-life. The pharmacokinetic profile supported a once-daily dosing regimen. A population pharmacokinetic model was developed using data from multiple clinical studies to characterize its absorption, distribution, metabolism, and excretion, and to identify the influence of various covariates.

Experimental Workflows

Safety and Tolerability

While Taranabant demonstrated significant efficacy in promoting weight loss, its clinical development was ultimately halted during Phase III trials due to an unfavorable safety and tolerability profile. The primary concerns were dose-related increases in psychiatric and nervous system adverse events, including anxiety, depression, and irritability. These side effects are thought to be a class effect of centrally acting CB1 receptor inverse agonists.

Conclusion

Taranabant ((1R,2R)-stereoisomer) represents a well-characterized, potent, and selective CB1 receptor inverse agonist. The extensive preclinical and clinical research program provided robust evidence for its efficacy in reducing body weight through modulation of appetite and energy expenditure. However, the centrally-mediated adverse events associated with its mechanism of action ultimately led to the cessation of its development. The story of Taranabant underscores the therapeutic potential of targeting the endocannabinoid system for metabolic disorders, while also highlighting the significant challenge of dissociating the desired metabolic effects from undesirable psychiatric side effects. The data and knowledge generated from the Taranabant program remain highly valuable for the ongoing development of peripherally restricted or allosteric modulators of the CB1 receptor with improved safety profiles.

References

Preclinical Research on Taranabant for Obesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research conducted on taranabant, a potent and selective cannabinoid-1 (CB1) receptor inverse agonist, for the treatment of obesity. Taranabant was developed by Merck & Co. and reached Phase III clinical trials before its development was discontinued due to central nervous system side effects.[1] Despite this, the preclinical data offers valuable insights into the role of the endocannabinoid system in energy balance and the potential of CB1 receptor modulation as a therapeutic strategy for obesity.

Mechanism of Action

Taranabant exerts its effects by acting as an inverse agonist at the CB1 receptor.[1][2][3][4] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the context of the CB1 receptor, which is a G protein-coupled receptor (GPCR), endogenous agonists like anandamide and 2-arachidonoylglycerol (2-AG) typically inhibit adenylyl cyclase activity, leading to decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, taranabant stabilizes the inactive conformation of the CB1 receptor, leading to a constitutive level of signaling that opposes the effects of agonists.[5] This action at the CB1 receptors, which are abundant in the central nervous system and peripheral tissues involved in metabolism, is believed to suppress appetite and increase energy expenditure.[6][7][8][9]

Caption: Taranabant's inverse agonism at the CB1 receptor opposes endocannabinoid signaling.

In Vitro Pharmacology

The initial development of taranabant stemmed from a high-throughput screening of lead compounds.[10] It is characterized as a potent and highly selective CB1 receptor inverse agonist.

Receptor Binding Affinity

Taranabant demonstrates high affinity for the human CB1 receptor, with significantly lower affinity for the CB2 receptor, indicating its selectivity.

| Parameter | Value | Receptor | Species | Reference |

| Ki | 0.13 ± 0.01 nM | CB1 | Human | [10] |

| Ki | 170 nM | CB2 | Human | [11] |

Off-Target Activity

Selectivity profiling is crucial to de-risk potential side effects. Taranabant was tested against a panel of other receptors. While highly selective for CB1, some off-target interactions were noted at micromolar concentrations.

| Receptor/Target | Parameter | Value (µM) | Reference |

| Tachykinin NK2 | IC50 | 0.5 | [12] |

| Dopamine D3 | Ki | 1.9 | [12] |

| Adenosine A3 | IC50 | 3.4 | [12] |

| Dopamine D1 | Ki | 3.4 | [12] |

| Melatonin MT1 | IC50 | 7.5 | [12] |

In Vivo Preclinical Efficacy

Preclinical studies in various animal models of obesity were fundamental in validating the therapeutic potential of taranabant. These studies consistently demonstrated its efficacy in reducing food intake and body weight.

Effects on Body Weight and Food Intake

Taranabant showed dose-dependent effects on body weight gain and food intake in diet-induced obese (DIO) animal models.

| Animal Model | Dose (mg/kg) | Effect on Body Weight | Effect on Food Intake | Reference |

| Wild-Type Mice | 1 mg/kg | 48% decrease in overnight body weight gain | Dose-dependently decreased | [10] |

| Wild-Type Mice | 3 mg/kg | 73-165% decrease in overnight body weight gain | Dose-dependently decreased | [10] |

| CB1 Knockout Mice | 3 mg/kg | No significant change | Not specified | [10] |

| Diet-Induced Obese (DIO) Mice | 0.3 mg/kg | -3 ± 6 g weight loss over 2 weeks (vs. +15g in vehicle) | Not specified | [10] |

| Diet-Induced Obese (DIO) Mice | 1 mg/kg | -6 ± 4 g weight loss over 2 weeks (vs. +15g in vehicle) | Not specified | [10] |

| Diet-Induced Obese (DIO) Mice | 3 mg/kg | -19 ± 6 g weight loss over 2 weeks (vs. +15g in vehicle) | Not specified | [10] |

| Diet-Induced Obese (DIO) Rats | Not specified | Orally active in reducing weight | Orally active in reducing food intake | [2] |

The lack of effect in CB1 receptor knockout mice confirmed that the anti-obesity effects of taranabant are mediated through this specific target.[10]

Effects on Energy Expenditure

Beyond reducing caloric intake, taranabant was found to increase energy expenditure and fat oxidation, contributing to its weight-loss effects.[6][7][8] This dual mechanism of action—reducing energy intake and increasing energy expenditure—was a significant finding, suggesting a more comprehensive approach to weight management than appetite suppression alone.[6][8]

Preclinical Pharmacokinetics

Experimental Protocols

The following sections describe the generalized methodologies for key experiments cited in the preclinical evaluation of taranabant.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Preparation of Membranes: Cell lines (e.g., HEK293) are engineered to overexpress the human CB1 receptor. The cells are cultured, harvested, and then lysed to isolate the cell membranes, which contain the target receptor.

-

Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the CB1 receptor (e.g., [³H]CP-55,940) is incubated with the prepared cell membranes.

-

Incubation with Test Compound: Various concentrations of the test compound (taranabant) are added to the mixture. Taranabant competes with the radioligand for binding to the CB1 receptor.

-

Separation and Scintillation Counting: After incubation, the mixture is filtered to separate the membranes (with bound ligand) from the unbound ligand. The radioactivity of the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of taranabant that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Diet-Induced Obese (DIO) Animal Model

This is the most common animal model used to study obesity and test anti-obesity therapeutics.

-

Induction of Obesity: Young adult rodents (mice or rats) are fed a high-fat diet (typically 45-60% of calories from fat) for several weeks to months. This diet leads to weight gain, increased adiposity, and metabolic dysregulation, mimicking human obesity. A control group is maintained on a standard chow diet.

-

Compound Administration: Once the animals become obese, they are randomized into treatment groups. Taranabant is typically administered orally (e.g., via gavage) once daily for a specified period (e.g., two weeks). A vehicle control group receives the formulation without the active drug.

-

Monitoring: Body weight and food intake are measured daily. Other parameters, such as body composition (fat mass vs. lean mass) using techniques like DEXA or NMR, and metabolic parameters (glucose, insulin, lipids) from blood samples, can also be assessed at the end of the study.

Caption: A typical experimental workflow for evaluating taranabant in a DIO mouse model.

Indirect Calorimetry for Energy Expenditure

This technique is used to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.

-

Acclimation: Animals are individually housed in metabolic cages and allowed to acclimate for a period (e.g., 24-48 hours).

-

Measurement: The cages are equipped with sensors that continuously monitor oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

-

Data Calculation:

-

Energy Expenditure (EE) is calculated from VO₂ and VCO₂ using the Weir equation.

-

Respiratory Exchange Ratio (RER) is the ratio of VCO₂ to VO₂. An RER value close to 1.0 indicates carbohydrate oxidation, while a value near 0.7 indicates fat oxidation.

-

-

Activity Monitoring: Infrared beams within the cages track the animal's movement, providing a measure of spontaneous physical activity.

-

Analysis: Data is collected over a full 24-hour cycle (or longer) to assess changes in metabolism during both light and dark phases.

Conclusion

The preclinical data for taranabant robustly demonstrated its efficacy as an anti-obesity agent, acting through a dual mechanism of reducing food intake and increasing energy expenditure, mediated by its inverse agonism at the CB1 receptor. The in vivo studies in rodent models of obesity provided strong proof-of-concept that translated to significant weight loss in early clinical trials.[3][10][16] However, the project was ultimately halted due to an unfavorable side-effect profile, particularly psychiatric adverse events, which appears to be a class-wide effect for centrally-acting CB1 receptor inverse agonists.[1][17] The comprehensive preclinical evaluation of taranabant remains a cornerstone in the literature on the endocannabinoid system's role in metabolism and serves as an important case study for future drug development efforts targeting the CB1 receptor, potentially with peripherally-restricted agents to avoid central nervous system side effects.[5][18]

References

- 1. Taranabant - Wikipedia [en.wikipedia.org]

- 2. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Taranabant Aids Weight Loss, Enhances Metabolic Parameters | MDedge [mdedge.com]

- 5. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peripheral, but Not Central, CB1 Antagonism Provides Food Intake–Independent Metabolic Benefits in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of a Population Pharmacokinetic Model for Taranabant, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of a population pharmacokinetic model for taranabant, a cannibinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sciencedaily.com [sciencedaily.com]

- 17. | BioWorld [bioworld.com]

- 18. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]

Methodological & Application

Application Note & Protocol: Preparation of Taranabant ((1R,2R)stereoisomer) Stock Solution in DMSO

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Taranabant ((1R,2R)stereoisomer) in Dimethyl Sulfoxide (DMSO). Taranabant is a potent and highly selective cannabinoid 1 (CB1) receptor inverse agonist that was investigated for the treatment of obesity.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals utilizing Taranabant in preclinical research. The protocols herein cover safety precautions, step-by-step solution preparation, and recommendations for use in in vitro and in vivo experimental models.

Introduction

Taranabant (also known as MK-0364) is the R-enantiomer of a powerful and selective inverse agonist for the cannabinoid 1 (CB1) receptor.[3][4] The CB1 receptor, a G-protein coupled receptor primarily expressed in the central nervous system, plays a crucial role in regulating energy balance, appetite, and metabolism.[5][6] As an inverse agonist, Taranabant binds to the CB1 receptor to decrease its basal, constitutive activity.[7][8] This mechanism leads to reduced food intake and increased energy expenditure, effects that were studied for their potential in weight loss management.[5][7] Although its clinical development was halted due to centrally-mediated side effects such as anxiety and depression, Taranabant remains a valuable tool for investigating the endocannabinoid system's role in physiology and disease.[2][9][10]

Proper preparation of a stable, concentrated stock solution is critical for obtaining accurate and reproducible experimental results. DMSO is the recommended solvent due to the high solubility of Taranabant.[3][11] This document outlines the standardized procedure for preparing this stock solution.

Physicochemical & Pharmacokinetic Properties

A summary of the key properties of Taranabant ((1R,2R)stereoisomer) is provided below.

| Property | Value | Reference |

| Molecular Weight | 515.95 g/mol | [2][3] |

| Molecular Formula | C₂₇H₂₅ClF₃N₃O₂ | [2][3] |

| CAS Number | 701977-08-4 | [3][11] |

| Appearance | White to off-white solid | [3][11] |

| Purity | >99% (as specified by supplier) | [4] |

| Solubility in DMSO | 100 mg/mL (193.82 mM) | [3][11] |

| Binding Affinity (Ki) | 0.13 nM (human CB1R) | [8][12] |

| Plasma Half-life (t½) | ~74 to 104 hours (human, multiple doses) | [13] |

Mechanism of Action: CB1 Receptor Inverse Agonism

Taranabant functions by binding to the CB1 receptor and stabilizing it in an inactive conformation. This reduces the receptor's basal signaling activity, which is mediated through the Gi/o protein pathway. Normally, basal CB1 receptor activity inhibits adenylyl cyclase, leading to lower levels of cyclic AMP (cAMP). By inhibiting this basal activity, Taranabant effectively blocks this inhibitory signal, leading to a relative increase in cAMP production.

Materials and Equipment

-

Taranabant ((1R,2R)stereoisomer) powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), newly opened[3]

-

Analytical balance

-

Vortex mixer

-

Bath sonicator

-

Sterile, amber glass vials or clear vials protected from light

-

Sterile, polypropylene microcentrifuge tubes for aliquots

-

Calibrated micropipettes and sterile tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

Compound Hazard: Taranabant's clinical development was terminated due to adverse psychiatric effects, including depression and anxiety.[9][10] Handle the compound with care, using appropriate PPE. All handling of the powder should be performed in a chemical fume hood.[14]

-

Solvent Hazard: DMSO is an excellent solvent that can facilitate the absorption of substances through the skin.[15] Always wear gloves when handling DMSO and its solutions.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM Taranabant stock solution in DMSO.

-

Preparation: Don PPE and perform all steps involving Taranabant powder inside a chemical fume hood.

-

Weighing: Tare a sterile amber glass vial on an analytical balance. Carefully weigh the desired amount of Taranabant powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.16 mg of Taranabant.

-

Calculation: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass = 0.001 L x 0.010 mol/L x 515.95 g/mol x 1000 mg/g = 5.16 mg

-

-

Solubilization: Add the calculated volume of fresh, high-purity DMSO to the vial containing the Taranabant powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication: To ensure complete dissolution, place the vial in a bath sonicator for 10-15 minutes.[3] The solution should become clear and free of any visible particulates.

-

Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[3][16]

-

Storage: Store the aliquots upright in a freezer. For long-term storage (up to 2 years), use an -80°C freezer. For short-term storage (up to 1 year), a -20°C freezer is sufficient.[3][11]

Data and Calculations

The following tables provide quick reference values for preparing Taranabant stock solutions and for proper storage.

Table 1: DMSO Volume for Taranabant Stock Solutions [3][11][17]

| Desired Concentration | Mass of Taranabant | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 1.9382 mL | 9.6909 mL | 19.3817 mL |

| 5 mM | 0.3876 mL | 1.9382 mL | 3.8763 mL |

| 10 mM | 0.1938 mL | 0.9691 mL | 1.9382 mL |

| 20 mM | 0.0969 mL | 0.4845 mL | 0.9691 mL |

Table 2: Storage Conditions and Stability [3][11]

| Form | Storage Temperature | Stability Period |

|---|---|---|

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In DMSO | -80°C | 2 years |

| | -20°C | 1 year |

Application Notes

-

In Vitro Use: When preparing working solutions for cell culture, the DMSO stock should be diluted in the appropriate culture medium. To avoid cellular toxicity, the final concentration of DMSO in the medium should be kept below 0.5%, with a concentration of 0.1% being preferable.[14][16] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

In Vivo Use: For animal studies, the DMSO stock solution is typically diluted further with co-solvents to improve tolerability and prevent precipitation upon injection. Common formulations include:

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: To prepare, add the DMSO stock to PEG300 and mix, then add Tween-80 and mix, and finally add saline to the final volume.[3]

-

10% DMSO, 90% Corn Oil: Add the DMSO stock to corn oil and mix thoroughly.[3] It is recommended that working solutions for in vivo experiments be prepared fresh on the day of use.[3] The final concentration of DMSO administered should be kept as low as possible.[15]

-

-

General Handling: Before use, thaw a frozen aliquot at room temperature and vortex gently to ensure homogeneity. Avoid repeated freeze-thaw cycles of the main stock solution.[16] Use newly opened, hygroscopic DMSO for the best solubility results, as water content can cause the compound to precipitate.[3][11]

References

- 1. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taranabant - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. universalbiologicals.com [universalbiologicals.com]

- 9. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. Multiple-dose pharmacokinetics, pharmacodynamics, and safety of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. emulatebio.com [emulatebio.com]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. medchemexpress.cn [medchemexpress.cn]

- 17. Taranabant ((1R,2R)stereoisomer) (MK0364 (1R,2R)stereoisomer) | CB1受体拮抗剂 | MCE [medchemexpress.cn]

In Vivo Administration Protocol for Taranabant in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals